molecular formula C6H5BrO2S B1596854 4-bromobenzenesulfinic Acid CAS No. 1195-33-1

4-bromobenzenesulfinic Acid

Cat. No.: B1596854
CAS No.: 1195-33-1
M. Wt: 221.07 g/mol
InChI Key: QBLQHDHWTVMHRH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfinic acid is an organic compound with the chemical formula C6H5BrO2S. It is a white crystalline solid that is soluble in water and most organic solvents at room temperature. This compound is known for its weak acidity and is used as an important intermediate in organic synthesis, particularly in the pharmaceutical and dye industries .

Mechanism of Action

Mode of Action

It is known to be used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its use in the synthesis of unsymmetrical internal alkynes and vinyl sulfones , it may be involved in pathways related to these compounds.

Result of Action

Its role in the synthesis of unsymmetrical internal alkynes and vinyl sulfones suggests that it may induce structural changes in its targets, potentially altering their function .

Action Environment

The action of 4-bromobenzenesulfinic acid may be influenced by various environmental factors. For instance, its storage temperature is 4°C, and it is stored under nitrogen . These conditions may be necessary to maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromobenzenesulfinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can act as a reducing agent. This compound interacts with enzymes such as sulfinic acid reductases, which catalyze the reduction of sulfinic acids to thiols. The interaction between this compound and these enzymes is crucial for maintaining cellular redox balance .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of transcription factors involved in oxidative stress responses, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by impacting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through binding interactions and enzyme modulation. It can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species. This inhibition can result in decreased oxidative stress and protection of cellular components from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfinic acid reductases and sulfonate dioxygenases, which play roles in the reduction and oxidation of sulfur-containing compounds. These interactions can affect the levels of metabolites such as thiols and sulfonates, thereby influencing the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and can accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function, particularly in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity, as it allows this compound to interact with specific enzymes and biomolecules within these compartments, thereby exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfinic acid is primarily prepared by the reaction of bromobenzene with sulfinic acid. The process involves the oxidation of p-sulfuric acid to sulfinic acid, followed by its reaction with bromobenzene in a reactor .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromobenzenesulfinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Bromobenzenesulfinic acid is unique due to its specific reactivity and applications in organic synthesis. Compared to 4-bromobenzenesulfonic acid, it has a different oxidation state and participates in distinct chemical reactions. Its solubility and reactivity profile also differ from other similar compounds, making it valuable for specific industrial and research applications .

Properties

IUPAC Name

4-bromobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQHDHWTVMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384069
Record name 4-bromobenzenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-33-1
Record name 4-Bromobenzenesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromobenzenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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